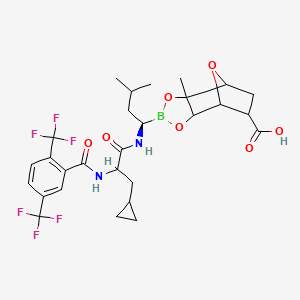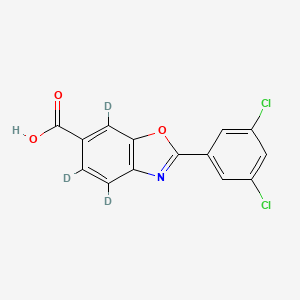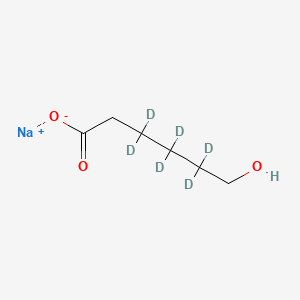
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium (a stable isotope of hydrogen). This compound is primarily used in research settings for studying metabolic pathways, environmental pollutants, and as a reference in various chemical analyses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves the deuteration of 6-hydroxyhexanoic acid. The process typically includes the following steps:
Deuteration: The hydrogen atoms at specific positions in 6-hydroxyhexanoic acid are replaced with deuterium using deuterated reagents.
Neutralization: The deuterated 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high isotopic purity and yield. The production facilities are equipped with advanced technologies to handle deuterated compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces 6-oxohexanoic acid.
Reduction: Produces 6-hydroxyhexanol.
Substitution: Produces various substituted hexanoates depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug metabolism.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food
Mecanismo De Acción
The mechanism of action of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyhexanoic acid: The non-deuterated form of the compound.
1,6-Hexanediol: A similar compound with two hydroxyl groups.
6-Oxohexanoic acid: An oxidized form of 6-hydroxyhexanoic acid.
Uniqueness
Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems .
Propiedades
Fórmula molecular |
C6H11NaO3 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1/i1D2,2D2,3D2; |
Clave InChI |
SCHJIKPVOOCORF-LRDWTYOMSA-M |
SMILES isomérico |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])C([2H])([2H])CO.[Na+] |
SMILES canónico |
C(CCC(=O)[O-])CCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
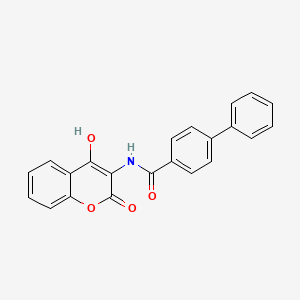

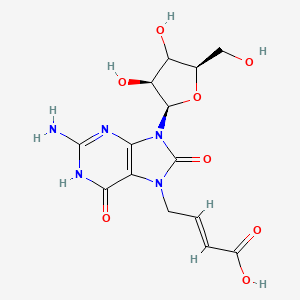
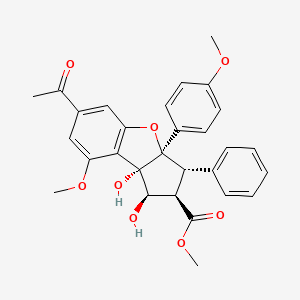
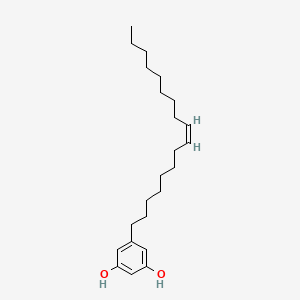
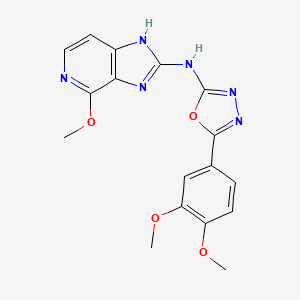
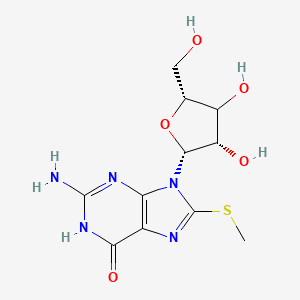
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
